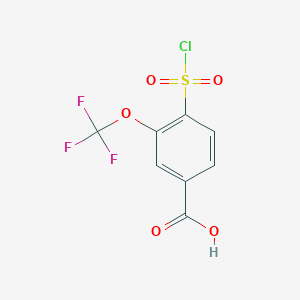
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid
Vue d'ensemble
Description
“4-(Chlorosulfonyl)benzoic acid” is a chemical reagent used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .
Synthesis Analysis
While specific synthesis methods for “4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid” were not found, sulfonyl chlorides can be synthesized via chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly .Molecular Structure Analysis
The molecular formula for “4-(Chlorosulfonyl)benzoic acid” is C7H5ClO4S . The InChI Key is PTCSSXYPZOFISK-UHFFFAOYSA-N .Chemical Reactions Analysis
“4-(Chlorosulfonyl)benzoic acid” is used in catalyzing living radical polymerizations, in the preparation of polymer bound transfer hydrogenation catalyst, and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis
“4-(Chlorosulfonyl)benzoic acid” appears as white to beige crystals or powder . It reacts with water .Applications De Recherche Scientifique
Protocol for Synthesizing Trifluoromethoxylated Compounds
A user-friendly protocol has been developed for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, starting from methyl 4-(N-hydroxyacetamido)benzoate and Togni reagent II. This process, which utilizes cesium carbonate in chloroform at room temperature, produces an intermediate that is further processed to yield the final product. This method can be generalized for creating a wide range of ortho-trifluoromethoxylated aniline derivatives, offering potential applications in pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Synthesis of Aminomethyl-1,3,4-Oxadiazolin-Thiones
The compound 4-(chlorosulfonyl) benzoic acid is a key intermediate in the synthesis of a range of aminomethyl-1,3,4-oxadiazolin-5-thiones, exhibiting potential biological activity. The synthetic pathway involves condensation, esterification, and cyclization steps, highlighting its utility in creating compounds with potential for further pharmacological exploration (F. Havaldar & Navin Khatri, 2006).
Chemical Properties and Reactions
Hypervalent Iodine Reagents for Halomethoxylation
4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid represent a class of recyclable hypervalent iodine reagents. Their utility in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, coupled with the ease of separation and reuse, underscores their significance in synthetic chemistry (M. Yusubov, L. A. Drygunova, & V. Zhdankin, 2004).
Long-Range Electron-Withdrawing Effect of Trifluoromethoxy Group
The trifluoromethoxy group is noted for its superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. Its long-range effect, notable even in meta or para positions, influences the basicity of arylmetal compounds, making it a pivotal group in designing compounds for various chemical transformations (E. Castagnetti & M. Schlosser, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
4-chlorosulfonyl-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-2-1-4(7(13)14)3-5(6)17-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXYVLPCOAQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)-3-(trifluoromethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)
![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)



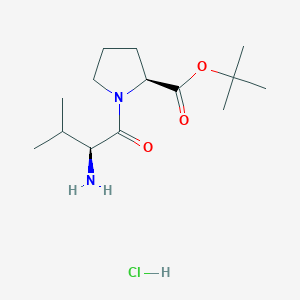
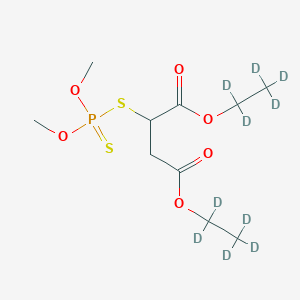

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
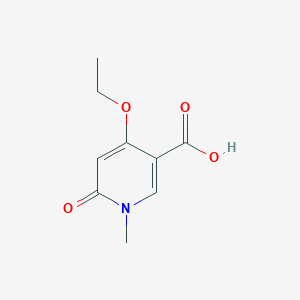
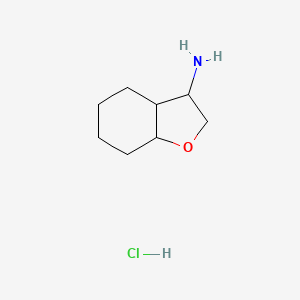
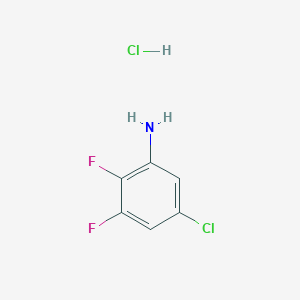
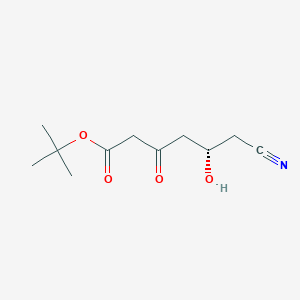
![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)